molecular formula C17H17N5O6S B158588 8-Thiocyanatoriboflavin CAS No. 130574-30-0

8-Thiocyanatoriboflavin

Cat. No. B158588
M. Wt: 419.4 g/mol
InChI Key: MRWFADACGNTJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Thiocyanatoriboflavin is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This molecule is a derivative of riboflavin, which is a vitamin B2 compound found in various foods and dietary supplements. The addition of a thiocyanate group to riboflavin results in the formation of 8-Thiocyanatoriboflavin, which has been shown to possess remarkable properties that make it useful in scientific research.

Mechanism Of Action

The mechanism of action of 8-Thiocyanatoriboflavin involves the production of ROS upon exposure to light. These ROS can react with cellular components, including proteins, lipids, and DNA, leading to cell death. This mechanism of action makes 8-Thiocyanatoriboflavin useful in various scientific research applications, including cancer treatment and antimicrobial therapy.

Biochemical And Physiological Effects

8-Thiocyanatoriboflavin has been shown to have various biochemical and physiological effects. This molecule can induce oxidative stress in cells, leading to cell death. It can also inhibit the growth of bacteria and fungi, making it useful in antimicrobial therapy. Additionally, 8-Thiocyanatoriboflavin has been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 8-Thiocyanatoriboflavin in lab experiments is its potent photosensitizing properties. This property makes it useful in various scientific research applications, including cancer treatment and antimicrobial therapy. However, one of the limitations of using 8-Thiocyanatoriboflavin is its potential toxicity. This molecule can induce oxidative stress in cells, leading to cell death, and can also cause tissue damage upon exposure to light.

Future Directions

There are numerous future directions for the use of 8-Thiocyanatoriboflavin in scientific research. One potential application is in the development of new cancer treatments that utilize photodynamic therapy. Additionally, 8-Thiocyanatoriboflavin could be used in the development of new antimicrobial agents to combat drug-resistant bacteria and fungi. Further research is needed to explore the full potential of this molecule and its applications in various scientific fields.
Conclusion:
In conclusion, 8-Thiocyanatoriboflavin is a unique chemical compound that has gained significant attention in the scientific community due to its potent photosensitizing properties and potential applications in various scientific fields. This molecule has been shown to have remarkable properties that make it useful in cancer treatment, antimicrobial therapy, and the treatment of inflammatory diseases. Further research is needed to explore the full potential of this molecule and its applications in scientific research.

Synthesis Methods

The synthesis of 8-Thiocyanatoriboflavin involves the reaction of riboflavin with thiocyanate ions under specific conditions. This reaction can be carried out using various methods, including the use of organic solvents, microwave irradiation, and enzymatic catalysis. The resulting product is purified by chromatography or recrystallization to obtain a pure form of 8-Thiocyanatoriboflavin.

Scientific Research Applications

8-Thiocyanatoriboflavin has been used in various scientific research applications due to its unique properties. This molecule is a potent photosensitizer, which means that it can produce reactive oxygen species (ROS) upon exposure to light. This property makes it useful in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate photosensitizers and kill cancer cells.

properties

CAS RN

130574-30-0

Product Name

8-Thiocyanatoriboflavin

Molecular Formula

C17H17N5O6S

Molecular Weight

419.4 g/mol

IUPAC Name

[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl] thiocyanate

InChI

InChI=1S/C17H17N5O6S/c1-7-2-8-9(3-12(7)29-6-18)22(4-10(24)14(26)11(25)5-23)15-13(19-8)16(27)21-17(28)20-15/h2-3,10-11,14,23-26H,4-5H2,1H3,(H,21,27,28)

InChI Key

MRWFADACGNTJKE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1SC#N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1SC#N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

synonyms

8-thiocyanatoriboflavin

Origin of Product

United States

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